tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
The synthesis of tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-(3-hydroxypropoxy)phenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred and cooled to 0°C before adding the reactants dropwise .
Chemical Reactions Analysis
tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antibacterial and antifungal activities.
Medicine: Research has shown that piperazine derivatives, including this compound, have potential anticancer, antihistamine, and antidepressive activities.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows for favorable interactions with macromolecules, enhancing its biological activity. The polar nitrogen atoms in the piperazine ring contribute to its ability to form hydrogen bonds and interact with various biological targets .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(2-(3-hydroxypropoxy)phenyl)piperazine-1-carboxylate include:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share the piperazine ring structure but differ in their substituents, which can lead to variations in their biological activities and applications. The unique 3-hydroxypropoxy group in this compound provides distinct properties that can be advantageous in specific research and industrial applications .
Properties
Molecular Formula |
C18H28N2O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-(3-hydroxypropoxy)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)15-7-4-5-8-16(15)23-14-6-13-21/h4-5,7-8,21H,6,9-14H2,1-3H3 |
InChI Key |
BRJQGEKXZLTJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2OCCCO |
Origin of Product |
United States |
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